4-Bromo-3-fluoro-2-methylpyridine hbr
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Overview
Description
4-Bromo-3-fluoro-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C6H6Br2FN. It is a substituted pyridine derivative, characterized by the presence of bromine, fluorine, and methyl groups on the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methylpyridine hydrobromide typically involves the bromination and fluorination of 2-methylpyridine. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure conditions. The hydrobromide salt is formed by reacting the resulting compound with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3-fluoro-2-methylpyridine hydrobromide may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced chemical reactors and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methylpyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-fluoro-2-methylpyridine hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methylpyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can modulate enzyme activity, inhibit specific biological pathways, and interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylpyridine
- 3-Fluoro-2-methylpyridine
- 4-Chloro-3-fluoro-2-methylpyridine
Uniqueness
4-Bromo-3-fluoro-2-methylpyridine hydrobromide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methylpyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.BrH/c1-4-6(8)5(7)2-3-9-4;/h2-3H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBSKYJAIXUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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